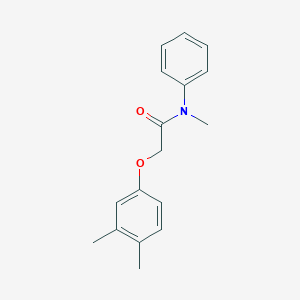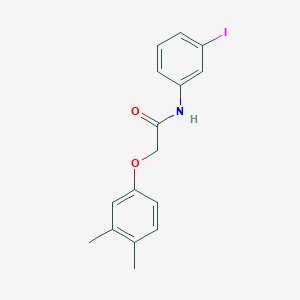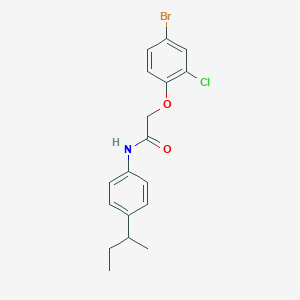![molecular formula C19H22BrClN2O3S B297391 2-{(4-bromobenzyl)[(4-chlorophenyl)sulfonyl]amino}-N-(sec-butyl)acetamide](/img/structure/B297391.png)
2-{(4-bromobenzyl)[(4-chlorophenyl)sulfonyl]amino}-N-(sec-butyl)acetamide
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
2-{(4-bromobenzyl)[(4-chlorophenyl)sulfonyl]amino}-N-(sec-butyl)acetamide, commonly known as BAY 11-7082, is a synthetic compound that has gained significant attention in the scientific community due to its potential therapeutic applications. This compound has been extensively studied for its anti-inflammatory and anticancer properties.
Mecanismo De Acción
BAY 11-7082 inhibits the activation of NF-κB by covalently modifying the cysteine residue at position 179 of the IKKβ kinase subunit. This modification prevents the phosphorylation of IκBα, a protein that inhibits the translocation of NF-κB to the nucleus. As a result, NF-κB is sequestered in the cytoplasm, preventing the transcription of its target genes.
Biochemical and Physiological Effects:
BAY 11-7082 has been shown to have a wide range of biochemical and physiological effects. It has been shown to reduce the production of pro-inflammatory cytokines, such as TNF-α, IL-1β, and IL-6, and to induce apoptosis in cancer cells. It has also been shown to inhibit the proliferation of cancer cells and to sensitize them to chemotherapy and radiotherapy. Additionally, BAY 11-7082 has been shown to have antioxidant properties and to protect against oxidative stress-induced damage.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
One of the main advantages of BAY 11-7082 is its specificity for NF-κB inhibition. It has been shown to have minimal off-target effects and to be well-tolerated in animal models. However, one of the limitations of BAY 11-7082 is its low solubility in water, which can make it difficult to administer in vivo. Additionally, its covalent modification of IKKβ can lead to irreversible inhibition, which may limit its use in certain experimental settings.
Direcciones Futuras
For research include the development of more potent and selective inhibitors of NF-κB activation, the investigation of its use in combination with other anticancer agents, and the exploration of its potential in other disease states, such as neurodegeneration and cardiovascular disease. Additionally, the development of more water-soluble formulations of BAY 11-7082 may improve its clinical utility.
Métodos De Síntesis
BAY 11-7082 can be synthesized by reacting 4-bromobenzylamine with 4-chlorobenzenesulfonyl chloride followed by N-(sec-butyl)acetamide. This reaction yields a white crystalline powder that is soluble in DMSO and ethanol.
Aplicaciones Científicas De Investigación
BAY 11-7082 has been extensively studied for its anti-inflammatory and anticancer properties. It has been shown to inhibit the activation of NF-κB, a transcription factor that plays a crucial role in inflammation and cancer. NF-κB is activated in response to various stimuli, including pro-inflammatory cytokines, bacterial and viral products, and stress. The inhibition of NF-κB activation by BAY 11-7082 has been shown to reduce the production of pro-inflammatory cytokines, such as TNF-α, IL-1β, and IL-6, and to induce apoptosis in cancer cells.
Propiedades
Fórmula molecular |
C19H22BrClN2O3S |
|---|---|
Peso molecular |
473.8 g/mol |
Nombre IUPAC |
2-[(4-bromophenyl)methyl-(4-chlorophenyl)sulfonylamino]-N-butan-2-ylacetamide |
InChI |
InChI=1S/C19H22BrClN2O3S/c1-3-14(2)22-19(24)13-23(12-15-4-6-16(20)7-5-15)27(25,26)18-10-8-17(21)9-11-18/h4-11,14H,3,12-13H2,1-2H3,(H,22,24) |
Clave InChI |
SLSCAFMQERNKEQ-UHFFFAOYSA-N |
SMILES |
CCC(C)NC(=O)CN(CC1=CC=C(C=C1)Br)S(=O)(=O)C2=CC=C(C=C2)Cl |
SMILES canónico |
CCC(C)NC(=O)CN(CC1=CC=C(C=C1)Br)S(=O)(=O)C2=CC=C(C=C2)Cl |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![5-[3-Ethoxy-5-iodo-4-(2-naphthylmethoxy)benzylidene]-3-phenyl-2,4-imidazolidinedione](/img/structure/B297309.png)
![5-({1-[4-(1-adamantyl)phenyl]-2,5-dimethyl-1H-pyrrol-3-yl}methylene)-1-(4-chlorophenyl)-3-ethyl-2-thioxodihydropyrimidine-4,6(1H,5H)-dione](/img/structure/B297311.png)
![4-chloro-N-(2,4-dichlorobenzyl)-N-{2-[4-(2-fluorophenyl)piperazin-1-yl]-2-oxoethyl}benzenesulfonamide](/img/structure/B297313.png)
amino]acetamide](/img/structure/B297314.png)
![2-{(3-chlorobenzyl)[(4-methylphenyl)sulfonyl]amino}-N-[2-(trifluoromethyl)phenyl]acetamide](/img/structure/B297317.png)


amino]acetyl}amino)benzoate](/img/structure/B297321.png)
amino]-N-(2-ethoxyphenyl)acetamide](/img/structure/B297322.png)
amino]acetamide](/img/structure/B297323.png)
![methyl 1-[2-(1-cyclohexen-1-yl)ethyl]-4-({2,5-dimethyl-1-[2-(trifluoromethyl)phenyl]-1H-pyrrol-3-yl}methylene)-2-methyl-5-oxo-4,5-dihydro-1H-pyrrole-3-carboxylate](/img/structure/B297327.png)
![methyl (4Z)-1-(3,4-dimethoxyphenyl)-4-({2,5-dimethyl-1-[2-(trifluoromethyl)phenyl]-1H-pyrrol-3-yl}methylidene)-2-methyl-5-oxo-4,5-dihydro-1H-pyrrole-3-carboxylate](/img/structure/B297328.png)

![methyl 4-{[1-(2-fluorophenyl)-2,5-dimethyl-1H-pyrrol-3-yl]methylene}-1-(4-methoxybenzyl)-2-methyl-5-oxo-4,5-dihydro-1H-pyrrole-3-carboxylate](/img/structure/B297332.png)
